molecular formula C7H8BrNO2S B3037750 2-Bromo-4-(methylsulfonyl)aniline CAS No. 57946-90-4

2-Bromo-4-(methylsulfonyl)aniline

Cat. No. B3037750
CAS RN: 57946-90-4
M. Wt: 250.12 g/mol
InChI Key: BZKULEPZXDVWPQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)aniline is a chemical compound with the CAS Number: 1396554-49-6 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 4-bromo-2-(methylsulfonyl)aniline . It is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of 2-Bromo-4-(methylsulfonyl)aniline involves a series of chemical reactions . One method involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Another method involves electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-(methylsulfonyl)aniline is 1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide.


Physical And Chemical Properties Analysis

2-Bromo-4-(methylsulfonyl)aniline is a solid-crystal at room temperature . It has a boiling point of 130-132°C .

Scientific Research Applications

Structural Analysis and Computational Studies

  • Combined Experimental and Computational Structural Study : A study involved the synthesis of N-(2-cyanophenyl)disulfonamides, where 2-Bromo-4-(methylsulfonyl)aniline played a key role. The structures of these compounds were characterized using various techniques, including X-ray diffraction (XRD) and density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).

Synthesis and Reaction Studies

  • Chemoselective Reactions with Amines : Research described chemoselective reactions of related electrophiles to 2-Bromo-4-(methylsulfonyl)aniline with amines. These reactions showcased selective displacements of different functional groups, providing insights into steric-driven selectivity (Baiazitov et al., 2013).

Spectroscopic Investigations

  • FTIR and FTRaman Spectroscopic Investigation : A study involved the spectroscopic analysis of 2-bromo-4-methylaniline, closely related to 2-Bromo-4-(methylsulfonyl)aniline. The research utilized FTIR and FTRaman spectra, alongside Hartree-Fock (HF) and B3LYP methods, to understand the molecular geometry and vibrational frequencies (Ramalingam et al., 2010).

Sulfone Insertion and Synthesis

  • Synthesis via Sulfur Dioxide Insertion : This research involved the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines like 2-Bromo-4-(methylsulfonyl)aniline. The process showcased the use of sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

Application in Anti-Inflammatory Agents

  • Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives, including structures related to 2-Bromo-4-(methylsulfonyl)aniline, were synthesized for potential anti-inflammatory applications. These compounds showed significant activity in in vivo tests, indicating the potential for developing selective COX-2 inhibitors (Mahdi, Mohammed, & Jassim, 2012).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Future Directions

While the exact future directions for this compound are not specified in the search results, compounds with similar structures have been used in medicinal chemistry, particularly in the development of selective COX-2 inhibitors . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

2-bromo-4-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKULEPZXDVWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(methylsulfonyl)aniline

CAS RN

57946-90-4
Record name 2-bromo-4-methanesulfonylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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